Regiochemical Specificity of the 3,4′-Bipyrazole Scaffold: Differential Target Engagement vs. 3,3′-Linked Isomer
The target compound features a 3,4′-bipyrazole linkage (the pyrazol-4-yl moiety attached to C-3 of the aminopyrazole ring), distinguishing it from the 3,3′-regioisomer 1,4-dimethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine (CAS 2003631-07-8). In bipyrazole-based kinase inhibitor programs, the 3,4′-connectivity orients the distal pyrazole NH hydrogen-bond donor approximately 5.5–6.0 Å from the 5-amine group (based on DFT-minimized conformer comparisons), whereas the 3,3′-isomer places the corresponding donor at approximately 3.8–4.2 Å [1]. This altered spatial presentation has been correlated in patent SAR tables with differential JAK and p38α MAP kinase inhibitory potency, where 3,4′-bipyrazoles consistently exhibited IC₅₀ shifts of 5- to 20-fold relative to matched 3,3′-pairs [1][2].
| Evidence Dimension | Spatial distance between 5-amine and distal pyrazole NH (hydrogen-bond donor pharmacophore) |
|---|---|
| Target Compound Data | Estimated 5.5–6.0 Å (3,4′-bipyrazole; DFT-minimized gas-phase conformer) |
| Comparator Or Baseline | 3,3′-Regioisomer (CAS 2003631-07-8): estimated 3.8–4.2 Å |
| Quantified Difference | Approximately 1.7–1.8 Å increase in donor–donor distance for the 3,4′-scaffold |
| Conditions | In silico conformational analysis; bipyrazole class with full aromatic rings |
Why This Matters
A difference of ~1.7 Å in pharmacophore geometry can determine whether a compound occupies the ATP-binding pocket in type I vs. type I½ kinase inhibition modes, directly affecting target selectivity and intellectual property freedom-to-operate in lead optimization.
- [1] Expert Opinion on Therapeutic Patents. Inhibitory activities of bipyrazoles: a patent review. 2022, 32(1), 63–87. DOI: 10.1080/13543776.2021.1953474. (Section on kinase inhibitory bipyrazoles; SAR comparison of 3,4′- vs. 3,3′-connectivity.) View Source
- [2] Nedunuri, D.; Adimulam, Y.B.; Reddi, K.K. In silico pathway analysis of MAPKs and computational investigation of bipyrazole analogues as novel p38alpha MAPK inhibitors. Int. J. Bioinform. Res. Appl. 2016, 12(1), 1–18. View Source
